The compound (-)-PX20606 trans isomer is a selective agonist of the farnesoid X receptor, a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. This compound has garnered interest due to its potential therapeutic applications in metabolic disorders and liver diseases.
The (-)-PX20606 trans isomer was initially developed as part of research aimed at identifying new pharmacological agents that can modulate the activity of the farnesoid X receptor. It is available from various chemical suppliers, including MedChemExpress, which lists it among compounds with potential applications in anti-infection and metabolic regulation .
(-)-PX20606 trans isomer falls under the classification of small organic molecules that act as receptor modulators. Specifically, it is categorized as a farnesoid X receptor agonist, which influences gene expression related to bile acid homeostasis and metabolic processes.
The synthesis of (-)-PX20606 trans isomer typically involves several key steps, utilizing established organic synthesis techniques. The process may include:
The specific synthetic route for (-)-PX20606 trans isomer has not been extensively detailed in public literature, but general practices in organic synthesis apply. Techniques such as chromatography may be employed for purification and characterization of the final product.
The molecular structure of (-)-PX20606 trans isomer can be depicted using standard chemical notation. While precise structural diagrams are not provided here, it can be characterized by its functional groups and stereochemistry, which are crucial for its biological activity.
(-)-PX20606 trans isomer participates in various chemical reactions typical of small organic molecules, particularly those involving:
The interactions with the farnesoid X receptor involve ligand-receptor binding studies, which can be assessed through techniques such as surface plasmon resonance or fluorescence polarization assays to determine binding affinities and kinetics.
The mechanism of action for (-)-PX20606 trans isomer primarily involves its role as an agonist for the farnesoid X receptor:
(-)-PX20606 trans isomer has several potential applications in scientific research:
The trajectory of FXR agonist development reveals a sophisticated evolution from endogenous bile acids to synthetic modulators with enhanced pharmacological profiles. Following the identification of FXR (NR1H4) in 1995 as a bile acid-responsive nuclear receptor, initial therapeutic exploration focused on endogenous ligands like chenodeoxycholic acid (CDCA) [9]. However, CDCA's limited potency (EC₅₀ ≈ 8.66 μM) and poor selectivity prompted development of first-generation synthetic agonists. Obeticholic acid (OCA/INT-747), a 6α-ethyl modified CDCA derivative, emerged as a breakthrough steroidal agonist with approximately 100-fold greater potency than CDCA [9]. Despite promising results in primary biliary cholangitis, OCA's clinical utility faced challenges including dose-limiting pruritus (attributed to TGR5 activation) and unfavorable lipid modulation [9].
Table 1: Evolution of FXR-Targeted Pharmacological Agents
Development Phase | Representative Agents | Key Characteristics | Limitations |
---|---|---|---|
Endogenous Ligands | Chenodeoxycholic acid (CDCA) | Low potency (EC₅₀ ~8.66 μM), Natural agonist | Poor selectivity, Rapid metabolism |
1st Gen Synthetic | Obeticholic acid (INT-747) | Steroidal, ~100x CDCA potency, Clinical validation | TGR5 activation (pruritus), LDL elevation |
Non-Steroidal | (-)-PX20606 trans isomer | High FXR selectivity (EC₅₀ ~18-29 nM), Non-bile acid structure | Research phase, Limited clinical data |
This therapeutic gap catalyzed the pursuit of non-steroidal scaffolds with improved target specificity. Rational drug design strategies identified the isoxazole framework as a viable core structure for FXR engagement. (-)-PX20606 trans isomer materialized through stereoselective synthesis and pharmacological screening, with its trans configuration and (1S,2S) cyclopropyl stereochemistry proving critical for optimal receptor interaction [3] [6]. The compound demonstrated exceptional potency in biochemical assays (EC₅₀ = 18 nM in FRET assays; EC₅₀ = 29 nM in M1H assays), establishing it as a lead candidate among second-generation FXR agonists [3]. Its discovery exemplifies the transition from natural product derivatives to target-optimized synthetic modulators within nuclear receptor pharmacology.
The (-)-PX20606 trans isomer possesses a defined stereochemistry essential for its pharmacological activity, characterized by the (1S,2S) configuration of its cyclopropyl linker. This chiral arrangement facilitates optimal positioning within FXR's ligand-binding domain (LBD), contributing to its high receptor affinity [3]. The molecule's core consists of a trisubstituted isoxazole bearing a 2,6-dichlorophenyl moiety at the 3-position and a cyclopropyl group at the 5-position, connected via an oxygen-methyl bridge to a dichlorinated biphenyl-cyclopropyl-benzoic acid system [6].
Table 2: Chemical Specifications of (-)-PX20606 Trans Isomer
Property | Specification | Method/Reference |
---|---|---|
Systematic Name | 4-[(1S,2S)-2-(2-Chloro-4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}phenyl)cyclopropyl]benzoic acid | IUPAC [6] |
CAS Registry | 1268244-88-7 | Chemical Abstracts [3] |
Molecular Formula | C₂₉H₂₂Cl₃NO₄ | Elemental Analysis [3] |
Molecular Weight | 553.06 g/mol (free acid) | Calculated [3] |
Elemental Composition | C, 62.78%; H, 4.00%; Cl, 19.17%; N, 2.52%; O, 11.53% | Analytical [6] |
Chiral Configuration | (1S,2S) cyclopropyl trans isomer | Stereoselective synthesis [3] |
Solubility Profile | Soluble in DMSO; Insoluble in aqueous buffers | Experimental [6] |
Storage Stability | Stable >2 years at -20°C in solid form | Manufacturer data [6] |
Physicochemically, the compound presents as a solid powder at room temperature with negligible aqueous solubility, necessitating organic solvents like DMSO for experimental use [6]. Its structure incorporates three chlorine atoms contributing to molecular rigidity and lipophilicity (calculated logP ≈ 6.2), factors influencing membrane permeability and tissue distribution. The free carboxylic acid functionality enables salt formation, with tromethamine (tris) salts documented to improve formulation properties [5]. The crystalline nature of the compound has been exploited to develop solid forms with enhanced stability profiles, as evidenced by patent literature describing various crystalline forms characterized by distinct X-ray diffraction patterns [5]. Thermal analysis indicates decomposition above 200°C without distinct melting, suggesting high thermal stability suitable for manufacturing processes [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7